4-acetyl-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide
CAS No.: 864858-60-6
Cat. No.: VC4535074
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864858-60-6 |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.42 |
| IUPAC Name | 4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H17N3O3S/c1-11(23)13-3-5-14(6-4-13)18(25)21-19-16(9-20)15-7-8-22(12(2)24)10-17(15)26-19/h3-6H,7-8,10H2,1-2H3,(H,21,25) |
| Standard InChI Key | APOIXLNMFLUKBB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Introduction
The compound 4-acetyl-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic molecule that combines elements of benzamide with a thieno[2,3-c]pyridine ring system. This compound is not directly referenced in the provided search results, but its structure can be inferred from related compounds like N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide and N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)adamantane-1-carboxamide .
Molecular Formula and Weight
Given the structure, the molecular formula would likely be C24H22N4O3S, assuming the addition of an acetyl group to the benzamide part of a related compound like N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide. The molecular weight would be approximately 446 g/mol, based on the sum of atomic masses.
Synthesis
The synthesis of such a compound would typically involve a multi-step process, starting with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and cyano groups, and finally coupling this moiety with a benzamide derivative. Specific conditions and reagents would depend on the desired efficiency and yield.
Applications
While specific applications for 4-acetyl-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide are not detailed in the literature, compounds with similar structures often find use in pharmaceutical research due to their potential biological activity.
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide
This compound, with a PubChem CID of 5203137, has a molecular formula of C23H27N3O5S and a molecular weight of 457.5 g/mol . It includes a triethoxybenzamide moiety instead of a simple benzamide.
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)adamantane-1-carboxamide
This compound, with a PubChem CID of 43950794, has a molecular formula of C21H25N3O2S and a molecular weight of 383.5 g/mol . It features an adamantane-1-carboxamide instead of a benzamide.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4-acetyl-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide | C24H22N4O3S | Approx. 446 |
| N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide | C23H27N3O5S | 457.5 |
| N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)adamantane-1-carboxamide | C21H25N3O2S | 383.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume